molecular formula C26H31F2N9O3S B13432841 Deshydroxy Azido Ticagrelor Acetonide

Deshydroxy Azido Ticagrelor Acetonide

Cat. No.: B13432841
M. Wt: 587.6 g/mol
InChI Key: AUROAXNTNOOGNL-WYNJWVBZSA-N
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Description

Deshydroxy Azido Ticagrelor Acetonide is a derivative of Ticagrelor, a well-known antiplatelet medication used to reduce the risk of thrombotic cardiovascular events

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deshydroxy Azido Ticagrelor Acetonide involves multiple steps, starting with the preparation of Ticagrelor. The process typically includes the condensation of a pyrimidine amine derivative with a cyclopentyl derivative, followed by the formation of a triazole compound through diazotization.

Industrial Production Methods: Industrial production of this compound requires optimization of each reaction step to ensure scalability and safety. Techniques such as response surface methodology and one-pot reactions are employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Deshydroxy Azido Ticagrelor Acetonide undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Ticagrelor, each with unique pharmacological properties .

Scientific Research Applications

Deshydroxy Azido Ticagrelor Acetonide has a wide range of applications in scientific research:

    Chemistry: Used as a reference material for analytical studies and chemical synthesis.

    Biology: Studied for its effects on cellular processes and molecular interactions.

    Medicine: Investigated for its potential as an antiplatelet agent and its role in cardiovascular disease management.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of Deshydroxy Azido Ticagrelor Acetonide involves its interaction with the P2Y12 receptor, inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation. This compound binds reversibly to the receptor, preventing platelet activation and thrombus formation. Additionally, it may inhibit the equilibrative nucleoside transporter 1 (ENT1), enhancing adenosine-mediated effects .

Comparison with Similar Compounds

Uniqueness: Deshydroxy Azido Ticagrelor Acetonide is unique due to its azido and acetonide functional groups, which may confer distinct pharmacological properties and enhance its efficacy as an antiplatelet agent .

Properties

Molecular Formula

C26H31F2N9O3S

Molecular Weight

587.6 g/mol

IUPAC Name

3-[(3aR,4S,6R,6aS)-4-(2-azidoethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-N-[(1S,2R)-2-(3,4-difluorophenyl)cyclopropyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C26H31F2N9O3S/c1-4-9-41-25-32-23(31-17-11-14(17)13-5-6-15(27)16(28)10-13)20-24(33-25)37(36-34-20)18-12-19(38-8-7-30-35-29)22-21(18)39-26(2,3)40-22/h5-6,10,14,17-19,21-22H,4,7-9,11-12H2,1-3H3,(H,31,32,33)/t14-,17+,18-,19+,21+,22-/m1/s1

InChI Key

AUROAXNTNOOGNL-WYNJWVBZSA-N

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCN=[N+]=[N-])N[C@H]5C[C@@H]5C6=CC(=C(C=C6)F)F

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCN=[N+]=[N-])NC5CC5C6=CC(=C(C=C6)F)F

Origin of Product

United States

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